Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)-

Description

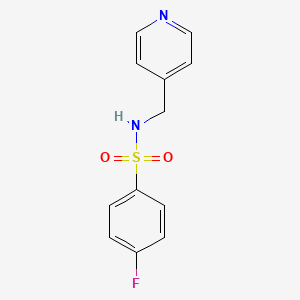

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- (CAS: Not explicitly provided; structurally related to compounds in ) is a fluorinated sulfonamide derivative featuring a benzenesulfonamide core substituted with a fluorine atom at the 4-position and a 4-pyridinylmethyl group at the sulfonamide nitrogen. This compound is synthesized via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and a pyridinylmethylamine intermediate, yielding a yellow oil with a molecular weight of 490.51 g/mol and high purity (UPLC/MS: 100%) . Its structure combines electron-withdrawing (fluorine) and heteroaromatic (pyridinyl) groups, which are critical for modulating solubility, binding affinity, and pharmacological activity.

Properties

IUPAC Name |

4-fluoro-N-(pyridin-4-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2O2S/c13-11-1-3-12(4-2-11)18(16,17)15-9-10-5-7-14-8-6-10/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUGSEHAHCXTUEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NCC2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40354716 | |

| Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126790-83-8 | |

| Record name | Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40354716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-pyridinylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Benzenesulfonamide derivatives have shown significant anticancer properties. For instance, compounds featuring the benzenesulfonamide structure have been synthesized and evaluated for their ability to inhibit specific carbonic anhydrases (CAs), which are implicated in tumor growth and metastasis. A study demonstrated that certain benzenesulfonamides exhibited selective inhibition against CA IX, which is overexpressed in various cancers, leading to apoptosis in cancer cell lines such as MDA-MB-231 .

1.2 Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. Prodrugs of benzenesulfonamide have been developed to treat inflammation-related disorders, including those affecting the central nervous system and ocular tissues . These derivatives may modulate inflammatory pathways, offering therapeutic benefits in conditions like arthritis and neuroinflammation.

Pharmacological Applications

2.1 Carbonic Anhydrase Inhibition

4-Fluoro-N-(4-pyridinylmethyl)-benzenesulfonamide has been identified as a potent inhibitor of carbonic anhydrases, particularly CA IX and CA II. The selectivity of these compounds for CA IX over CA II suggests potential applications in cancer therapy, where targeting CA IX could disrupt tumor-associated processes .

2.2 Neurological Effects

Research indicates that certain benzenesulfonamides can influence dopaminergic signaling pathways, potentially providing therapeutic avenues for neurological disorders associated with dopamine dysregulation. For example, studies on related sulfonamides have shown their efficacy in attenuating nicotine-induced behavioral sensitization in animal models, suggesting their role in addiction therapy .

Case Studies

3.1 Structure-Activity Relationship Studies

A series of studies have focused on the structure-activity relationships (SAR) of benzenesulfonamide derivatives to optimize their pharmacological profiles. For instance, modifications to the sulfonamide group have led to enhanced binding affinities and selectivities for various targets, including progesterone receptors (PR). One study identified a particular derivative with submicromolar IC50 values against PR, indicating its potential as a nonsteroidal PR antagonist for treating conditions like endometriosis and breast cancer .

3.2 Antibacterial and Antibiofilm Activities

Recent investigations into the antibacterial properties of benzenesulfonamides have revealed their effectiveness against various bacterial strains. Compounds derived from this class have demonstrated significant activity against biofilms formed by pathogenic bacteria, highlighting their potential as new antibacterial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the inhibition of microbial proliferation .

Comparison with Similar Compounds

Key Observations :

- Synthetic Efficiency : The target compound’s synthesis (87% yield) is comparable to analogues like the trifluoromethylpyridine derivative (89% yield), reflecting robust methodologies for N-alkylation of sulfonamides .

Pharmacological and Binding Properties

Table 2: Pharmacological Relevance of Benzenesulfonamide Derivatives

Key Observations :

- Binding Affinity : The benzenesulfonamide moiety is a well-established pharmacophore for carbonic anhydrase inhibition. Fluorination may enhance selectivity, as seen in other fluorinated inhibitors .

- Role of Pyridinylmethyl Group : This substituent likely improves target engagement through hydrophobic and π-stacking interactions, differentiating it from simpler analogues like N-phenyl derivatives .

Physicochemical and Crystallographic Analysis

- Crystal Packing : Analogous benzenesulfonamides (e.g., 4-nitro-N-(pyridinium-4-yl)benzenesulfonamide) exhibit intermolecular hydrogen bonding between sulfonamide NH and heteroaromatic groups, suggesting similar packing behavior in the target compound .

Biological Activity

Benzenesulfonamides are a significant class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- has garnered attention in recent research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H12FN2O2S

- Molecular Weight : 256.30 g/mol

- IUPAC Name : 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide

The presence of the fluorine atom and the pyridine ring in its structure suggests potential interactions with biological targets, influencing its pharmacological profile.

Biological Activity Overview

The biological activity of Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- has been investigated across various studies, focusing on its effects on different biological systems.

Antimicrobial Activity

Research has demonstrated that derivatives of benzenesulfonamides exhibit significant antimicrobial properties. For instance, a study reported that certain benzenesulfonamide derivatives showed potent activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 6.28 mg/mL to 6.72 mg/mL against pathogens such as E. coli and S. aureus .

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4-Fluoro-N-(4-pyridinylmethyl)- | E. coli | 6.72 |

| 4-Fluoro-N-(4-pyridinylmethyl)- | S. aureus | 6.63 |

| 4-Fluoro-N-(4-pyridinylmethyl)- | P. aeruginosa | 6.67 |

Anti-inflammatory Activity

The anti-inflammatory potential of benzenesulfonamide derivatives has also been explored. In vivo studies have shown that these compounds can significantly reduce inflammation in animal models, such as carrageenan-induced paw edema in rats. For example, compounds similar to Benzenesulfonamide, 4-fluoro-N-(4-pyridinylmethyl)- demonstrated up to 94% inhibition of inflammation at specific dosages .

The mechanism by which benzenesulfonamides exert their biological effects often involves inhibition of key enzymes or receptors:

- Carbonic Anhydrase Inhibition : Some derivatives have been shown to inhibit carbonic anhydrase, which is linked to the modulation of neurotransmitter release and could influence conditions like drug addiction .

- Antioxidant Activity : Certain studies indicate that these compounds may also possess antioxidant properties, helping to mitigate oxidative stress in cells .

Case Studies and Research Findings

- Study on Behavioral Sensitization : A study investigated the effects of a related sulfonamide on nicotine-induced behavioral sensitization in mice. The results indicated that the compound significantly attenuated locomotor activity associated with nicotine exposure, suggesting potential applications in addiction treatment .

- Antimicrobial Evaluation : Another research effort synthesized novel benzenesulfonamide derivatives and evaluated their antimicrobial activities against several pathogens, confirming their efficacy and establishing structure-activity relationships that guide future drug design efforts .

Q & A

Q. What are the recommended methods for synthesizing 4-fluoro-N-(4-pyridinylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

A multi-step synthesis is typically employed, starting with sulfonylation of 4-fluorobenzenesulfonyl chloride with 4-(aminomethyl)pyridine. Key steps include:

- Coupling reaction : Conducted under anhydrous conditions using triethylamine as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity .

- Optimization : Adjusting stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and maintaining temperatures below 40°C minimizes side reactions like over-sulfonylation .

Q. How can the solubility limitations of this compound in aqueous buffers be addressed for biological assays?

The compound exhibits poor aqueous solubility (~2.5 µg/mL at pH 7.4) due to its hydrophobic aromatic and pyridinylmethyl groups . Strategies include:

- Co-solvent systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .

- pH adjustment : Solubility increases slightly in acidic buffers (pH 4–5) via protonation of the pyridine nitrogen .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- NMR : - and -NMR confirm regiochemistry (e.g., pyridinylmethyl linkage at N1) and fluorine substitution .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (theoretical: 307.34 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s kinase inhibition potency across studies?

Discrepancies in IC values (e.g., 0.5–5 µM for VEGFR2) may arise from:

- Assay conditions : Differences in ATP concentrations (fixed vs. variable) or buffer ionic strength .

- Cellular vs. enzymatic assays : Membrane permeability and efflux pumps reduce intracellular efficacy .

- Structural analogs : Compare with derivatives lacking the 4-fluoro group to isolate electronic effects on binding .

Q. What experimental designs are recommended to elucidate its mechanism of action in neurological models?

In studies linking the compound to striatal adenosine modulation:

- Behavioral sensitization models : Use chronic nicotine exposure in rodents to assess dose-dependent effects on locomotor activity .

- Microdialysis : Quantify extracellular adenosine levels in the striatum post-administration .

- Knockout models : Test adenosine receptor (A)-null mice to confirm target specificity .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Molecular docking (AutoDock Vina) : Screen against kinase homology models to prioritize substituents (e.g., replacing pyridinylmethyl with quinolinyl) .

- MD simulations : Analyze binding stability (RMSD <2 Å over 100 ns) to identify residues critical for hydrophobic interactions (e.g., Phe1047 in VEGFR2) .

- QSAR models : Corporate Hammett σ values for fluorine to predict electronic contributions to potency .

Q. What strategies mitigate off-target effects in anti-inflammatory or anticancer studies?

- Proteome profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended targets .

- Cytotoxicity assays : Compare IC values in cancer vs. normal cell lines (e.g., HEK293) to assess therapeutic index .

- Metabolite tracking : LC-MS/MS identifies sulfonamide cleavage products that may interfere with CYP450 enzymes .

Q. How should researchers validate crystallographic data when twinning or disorder is observed?

- Twinning analysis : Use PLATON’s TWIN law generator to identify twin domains and refine using HKLF5 data .

- Disorder modeling : SHELXL’s PART and SIMU commands resolve disordered pyridinylmethyl groups .

- Validation tools : CheckCIF flags outliers in bond lengths/angles, requiring iterative refinement .

Methodological Guidance for Data Contradictions

Q. How to address inconsistent reports on this compound’s solubility and stability?

- Forced degradation studies : Expose to UV light (ICH Q1B) and acidic/alkaline conditions to identify degradation pathways .

- HPLC-MS : Monitor hydrolysis of the sulfonamide bond (retention time shifts or new peaks) .

- Interlaboratory validation : Standardize buffer compositions (e.g., PBS vs. HEPES) to reduce variability .

Q. What approaches resolve discrepancies in biological activity between in vitro and in vivo models?

- Pharmacokinetic profiling : Measure plasma half-life and brain penetration (logBB >0.3) to explain efficacy gaps .

- Metabolomic profiling : Identify active metabolites (e.g., N-demethylated derivatives) contributing to in vivo effects .

- Dose-response alignment : Adjust in vitro concentrations to match achievable plasma levels in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.